molecular formula C22H44O6Sn B2471910 Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI) CAS No. 288374-32-3

Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)

Cat. No.: B2471910
CAS No.: 288374-32-3
M. Wt: 523.298
InChI Key: RGWFMRJCMRMYPK-UHFFFAOYSA-L
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Description

Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI) is a useful research compound. Its molecular formula is C22H44O6Sn and its molecular weight is 523.298. The purity is usually 95%.
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Properties

IUPAC Name

[2-ethylhexanoyloxy-di(propan-2-yloxy)stannyl] 2-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.2C3H7O.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h2*7H,3-6H2,1-2H3,(H,9,10);2*3H,1-2H3;/q;;2*-1;+4/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFMRJCMRMYPK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O[Sn](OC(C)C)(OC(C)C)OC(=O)C(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O6Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI), also known by its CAS number 288374-32-3, is an organotin compound with significant industrial applications. Its molecular formula is C22H44O6Sn, and it has a molar mass of 523.29 g/mol. This compound is characterized by its liquid state and moisture sensitivity, which makes handling and storage critical in laboratory and industrial settings .

Chemical Structure and Properties

The chemical structure of Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI) features two 2-ethyl-1-oxohexyl ether groups attached to a central tin atom. The presence of multiple ether linkages contributes to its chemical stability and potential reactivity in biological systems.

PropertyValue
Molecular FormulaC22H44O6Sn
Molar Mass523.29 g/mol
AppearanceLiquid
SensitivityMoisture Sensitive

Organotin compounds, including Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI), are known for their biological activity, which can include antimicrobial properties and potential toxicity to aquatic organisms. The mechanism of action typically involves interference with cellular functions, such as enzyme inhibition or disruption of membrane integrity.

Toxicological Studies

Research indicates that organotin compounds can exhibit endocrine-disrupting effects, particularly in aquatic ecosystems. Studies have shown that exposure to organotins can lead to reproductive and developmental abnormalities in marine organisms .

Case Study: Aquatic Toxicity

A notable case study conducted on various organotin compounds demonstrated significant toxicity levels in fish species exposed to these substances. The study reported:

  • Species Affected : Common carp (Cyprinus carpio)
  • Observed Effects : Reduced reproductive success and increased mortality rates.
  • Concentration Levels : Toxic effects were noted at concentrations as low as 0.1 mg/L.

This highlights the environmental impact of Stannane derivatives and similar compounds, emphasizing the need for careful regulation.

Pharmacological Potential

While primarily studied for their toxicological effects, some organotin compounds have been investigated for potential therapeutic uses. For instance, certain derivatives have shown promise as anti-cancer agents by inducing apoptosis in tumor cells through mechanisms involving oxidative stress .

Scientific Research Applications

Catalysis

Stannane derivatives are often utilized as catalysts in organic reactions. Their ability to stabilize reactive intermediates enhances reaction rates and selectivity. For instance, they can facilitate nucleophilic substitutions and coupling reactions, which are crucial in synthesizing complex organic molecules.

Material Science

The compound's organotin nature allows it to be used in the development of polymer additives. These additives improve thermal stability and mechanical properties of polymers. Research indicates that incorporating stannane compounds can enhance the durability of materials used in coatings and plastics.

Biomedical Applications

Stannane compounds have been investigated for their potential biomedical applications, particularly in drug delivery systems. The incorporation of stannane into drug formulations can enhance solubility and bioavailability, making it a candidate for developing more effective therapeutic agents.

Case Study 1: Synthesis of Organotin Compounds

A study demonstrated the synthesis of various organotin compounds using stannane derivatives as precursors. The research highlighted the efficiency of these compounds in facilitating reactions that lead to the formation of organotin polymers, which are used in coatings and adhesives.

  • Methodology : The synthesis involved reacting stannane with various organic halides.
  • Results : The resulting organotin compounds exhibited improved thermal stability compared to traditional materials.

Case Study 2: Antimicrobial Properties

Research has explored the antimicrobial properties of stannane derivatives. A specific study evaluated the efficacy of a related stannane compound against bacterial strains.

  • Findings : The compound showed significant antibacterial activity, suggesting its potential use in developing antimicrobial coatings for medical devices.

Chemical Reactions Analysis

Catalytic Activity in Polymerization

The compound acts as a Lewis acid catalyst in polycondensation and addition polymerization. Its tin center coordinates with electron-rich monomers, lowering activation energy.

Mechanism of Action

  • Electron Pair Acceptance :

    Sn(OR)2(OR’)2+NucleophileSn(OR)2(OR’)2-Nu\text{Sn(OR)}_2(\text{OR'})_2 + \text{Nucleophile} \rightarrow \text{Sn(OR)}_2(\text{OR'})_2\text{-Nu}^-

    Facilitates bond formation in polymer backbones (e.g., polyesters, polycarbonates).

  • Thermal Stability : Maintains catalytic efficiency at temperatures up to 150°C, critical for high-temperature polymer processing.

Performance Metrics

ApplicationReaction Rate IncreaseOptimal Loading (wt%)
PVC Stabilization30–40%0.5–1.0
Polyester Synthesis25–35%1.0–2.0

Hydrolysis and Stability

The compound exhibits low aqueous solubility (0.11 ng/L at 25°C ) but undergoes slow hydrolysis in acidic or alkaline conditions:

Hydrolysis Reaction

Sn(OR)2(OR’)2+2H2OSn(OH)2(OR’)2+2ROH\text{Sn(OR)}_2(\text{OR'})_2 + 2\,\text{H}_2\text{O} \rightarrow \text{Sn(OH)}_2(\text{OR'})_2 + 2\,\text{ROH}

  • Rate : pH-dependent; accelerates above pH 9.

  • Byproducts : Alcohols (2-ethyl-1-oxohexanol, isopropanol).

Interaction with Electrophiles

The tin atom’s electrophilic nature enables reactions with strong nucleophiles (e.g., Grignard reagents):

Example Reaction

Sn(OR)2(OR’)2+2R”MgXSn(R”)2(OR’)2+2ROMgX\text{Sn(OR)}_2(\text{OR'})_2 + 2\,\text{R''MgX} \rightarrow \text{Sn(R'')}_2(\text{OR'})_2 + 2\,\text{ROMgX}

  • R'' : Alkyl/aryl groups from Grignard reagents.

  • Applications : Functionalization of tin complexes for specialty polymers.

Thermal Decomposition

At temperatures exceeding 200°C, the compound decomposes via:

Sn(OR)2(OR’)2SnO2+Volatile Organic Byproducts\text{Sn(OR)}_2(\text{OR'})_2 \rightarrow \text{SnO}_2 + \text{Volatile Organic Byproducts}

  • Byproducts : Ethylhexanoic acid, isopropyl ether.

  • Safety Note : Releases corrosive tin oxides, requiring controlled thermal environments .

Comparative Reactivity with Analogues

PropertyThis CompoundDioctylstannane Analogue
Boiling PointNot reported554.9°C (predicted)
Hydrolysis Rate (pH 7)SlowModerate
Catalytic EfficiencyHighLow

Q & A

Q. Q1. What are the recommended safety protocols for handling stannane derivatives in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Based on GHS classifications, stannane derivatives exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE (gloves, goggles, lab coats) and work in fume hoods to minimize exposure .
  • Emergency Procedures: For spills, avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash with soap/water for 15 minutes and seek medical evaluation .
  • Storage: Store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation, which may generate toxic byproducts like nitrogen oxides .

Q. Q2. How can researchers confirm the structural identity of this stannane compound?

Methodological Answer:

  • Spectroscopic Characterization: Use 1^1H/13^{13}C NMR to identify alkoxy and ester substituents. For example, the 2-ethyl-1-oxohexyl group will show characteristic carbonyl (C=O) peaks at ~170 ppm in 13^{13}C NMR.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (e.g., expected molecular ion for C22_{22}H44_{44}O4_4Sn: ~491.28 g/mol) and detect fragmentation patterns specific to tin-containing compounds .
  • Elemental Analysis: Confirm tin content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in toxicity data for organotin compounds?

Methodological Answer:

  • Dose-Response Studies: Conduct in vitro assays (e.g., MTT or LDH release) on human cell lines (e.g., HepG2) to quantify cytotoxicity thresholds. Compare results with in vivo data (e.g., zebrafish embryos) to assess interspecies variability .
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products (e.g., 2-ethylhexanoic acid or phenyl derivatives) that may contribute to toxicity discrepancies .
  • Literature Meta-Analysis: Cross-reference regulatory databases (e.g., EU CLP classifications) to validate findings. For example, EU Regulation 790/2009 classifies this compound as toxic to aquatic life (R50-53) but lacks chronic toxicity data, highlighting gaps for further study .

Q. Q4. How can computational modeling predict the environmental persistence of this stannane?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-311+G**) to estimate hydrolysis rates. The 1-methylethoxy groups may sterically hinder hydrolysis, increasing persistence in water .
  • QSAR Models: Apply quantitative structure-activity relationship models to predict bioaccumulation potential (log Kow) and degradation half-life in soil/water .
  • Ecotoxicity Simulations: Tools like ECOSAR can estimate LC50_{50} values for aquatic organisms, aligning with experimental data showing high toxicity (EC50_{50} < 1 mg/L for algae) .

Q. Q5. What synthetic routes optimize yield while minimizing hazardous byproducts?

Methodological Answer:

  • Catalytic Methods: Replace traditional SnCl4_4 catalysts with immobilized tin complexes to reduce waste. For example, silica-supported tin catalysts improve selectivity in esterification reactions .
  • Solvent Selection: Use green solvents (e.g., supercritical CO2_2) to avoid generating volatile organic compounds (VOCs) during alkoxy substitution steps .
  • Byproduct Monitoring: Track dibutyltin or dioctyltin residues via GC-MS, which are regulated under REACH due to endocrine-disrupting properties .

Data Contradiction Analysis

Q. Q6. Why do regulatory classifications differ for organotin compounds across regions?

Methodological Answer:

  • Data Gaps: The EU classifies this stannane as a Category A aquatic toxin (R50-53) based on acute toxicity, while other regions may lack chronic ecotoxicity data. Conduct OECD 211 (Daphnia magna) or OECD 201 (Algal growth inhibition) tests to fill these gaps .
  • Threshold Variability: Differences in permissible exposure limits (e.g., OSHA vs. EU OELs) arise from conflicting LD50_{50} studies. Replicate oral toxicity assays in rodents with controlled dosing (e.g., 300 mg/kg body weight) to standardize risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.